2-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol
CAS No.:
Cat. No.: VC17743629
Molecular Formula: C11H15BrFNO
Molecular Weight: 276.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15BrFNO |
|---|---|
| Molecular Weight | 276.14 g/mol |
| IUPAC Name | 2-[(4-bromo-3-fluorophenyl)methylamino]-2-methylpropan-1-ol |
| Standard InChI | InChI=1S/C11H15BrFNO/c1-11(2,7-15)14-6-8-3-4-9(12)10(13)5-8/h3-5,14-15H,6-7H2,1-2H3 |
| Standard InChI Key | IBWLIKIFISVVFV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CO)NCC1=CC(=C(C=C1)Br)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol, delineates its structure: a 4-bromo-3-fluorophenyl group connected via a methylene bridge to a secondary amine, which is further bonded to a 2-methylpropan-1-ol moiety. The phenyl ring’s para-bromo and meta-fluoro substituents introduce steric and electronic effects that modulate reactivity .
The molecular formula is C₁₁H₁₄BrFNO, with a calculated molecular weight of 290.14 g/mol. Key descriptors include:
These properties suggest moderate solubility in polar solvents and enhanced membrane permeability compared to purely hydrophilic analogues.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for the compound’s analogues reveal distinct signals:
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¹H NMR: Aromatic protons resonate at δ 7.2–7.5 ppm (doublets for fluorophenyl), while the methyl groups on the propanol chain appear as singlets at δ 1.2–1.4 ppm .
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¹³C NMR: The brominated carbon (C-Br) exhibits a peak near δ 120 ppm, and the fluorinated carbon (C-F) appears at δ 160 ppm .
Mass spectrometry (MS) fragments indicate a base peak at m/z 290 (M⁺), with cleavages at the amine-propanol junction (m/z 173) and bromophenyl loss (m/z 117) .
Synthesis and Reactivity
Synthetic Pathways
The compound is synthesized via a three-step sequence:
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Friedel-Crafts Bromofluorination: Electrophilic substitution on toluene derivatives introduces bromine and fluorine at the para and meta positions, respectively .
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Methylenation: The bromofluorophenyl intermediate undergoes alkylation with formaldehyde to form the benzyl chloride derivative.
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Reductive Amination: Reaction with 2-methylpropan-1-olamine in the presence of NaBH₄ yields the target compound .
Yield optimization studies show that maintaining anhydrous conditions during reductive amination improves efficiency to 78% .
Reactivity Profile
The hydroxyl and amine groups participate in characteristic reactions:
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Esterification: The hydroxyl group reacts with acetyl chloride to form acetate derivatives (e.g., 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropyl acetate) .
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Schiff Base Formation: The primary amine condenses with ketones, producing imines that serve as intermediates for metal coordination complexes .
Halogen substituents enable cross-coupling reactions; for example, Suzuki-Miyaura coupling with aryl boronic acids replaces bromine with aryl groups .
Comparative Analysis with Structural Analogues
The target compound’s 4-bromo-3-fluoro configuration optimizes steric complementarity with hydrophobic enzyme pockets, outperforming analogues in both potency and selectivity .
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